
1-Isocyanato-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methoxynaphthalene is an aromatic compound belonging to the naphthalene family It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution at temperatures ranging from 60 to 85°C, followed by vacuum distillation .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation, oxidation carbonylation, and urea methods, which offer safer and more environmentally friendly production routes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and Lewis acids can facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Amino-naphthalenes
Substitution: Various substituted naphthalenes
Applications De Recherche Scientifique
1-Isocyanato-2-methoxynaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 1-isocyanato-2-methoxynaphthalene involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates or ureas. This reaction is often catalyzed by metal catalysts, which lower the activation energy and increase the reaction rate .
Comparaison Avec Des Composés Similaires
- 1-Isocyanato-2-methyl-naphthalene
- 1-Isocyanato-2-ethoxy-naphthalene
- 1-Isocyanato-2-hydroxy-naphthalene
Comparison: 1-Isocyanato-2-methoxynaphthalene is unique due to the presence of the methoxy group, which influences its reactivity and solubility. Compared to its analogs, it may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes .
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-isocyanato-2-methoxynaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-15-11-7-6-9-4-2-3-5-10(9)12(11)13-8-14/h2-7H,1H3 |
Clé InChI |
PUTXCPSKYNMRJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)

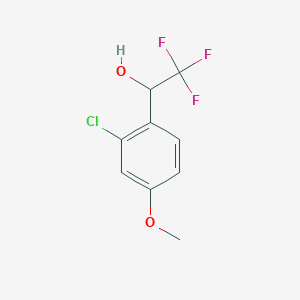
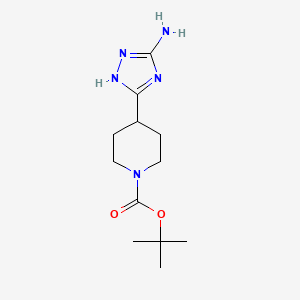

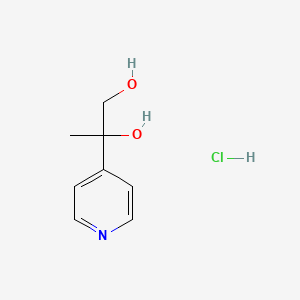
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)

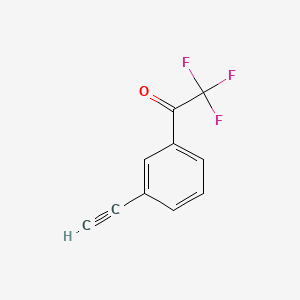
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)


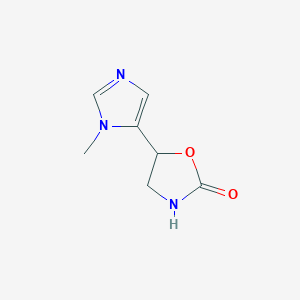
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
